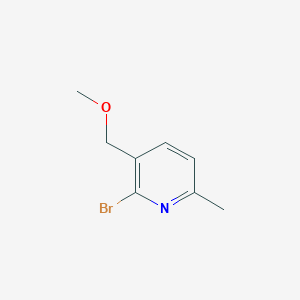
2-Bromo-3-(methoxymethyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(methoxymethyl)-6-methylpyridine is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(methoxymethyl)-6-methylpyridine typically involves the bromination of 3-(methoxymethyl)-6-methylpyridine. One common method includes the use of liquid bromine in an aqueous solution of sodium hydroxide, followed by recrystallization to obtain the desired product . The reaction conditions are generally mild, with temperatures maintained between -10°C to 15°C to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure consistency and safety. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(methoxymethyl)-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products can range from hydroxylated derivatives to fully reduced pyridine rings.
Scientific Research Applications
2-Bromo-3-(methoxymethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(methoxymethyl)-6-methylpyridine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxymethyl group can enhance the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2-Bromo-3-methoxypyridine
- 2-Bromo-3-methylpyridine
- 2-Bromo-3-(methylthio)pyridine
Comparison: 2-Bromo-3-(methoxymethyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a methoxymethyl group, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-3-(methoxymethyl)-6-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-7(5-11-2)8(9)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
TYQQGQHCZXJJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)

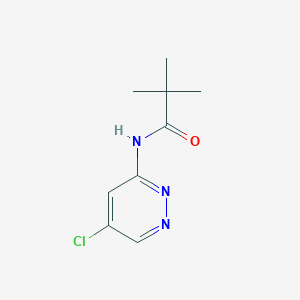
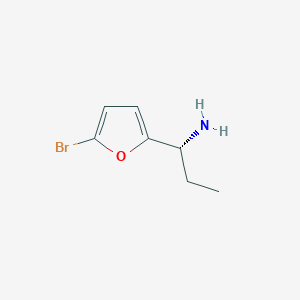
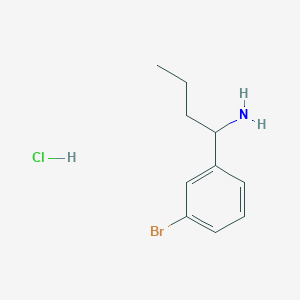
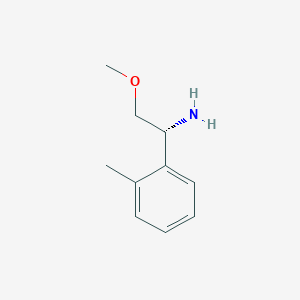
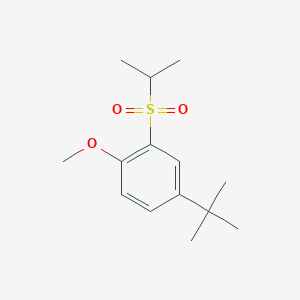
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)


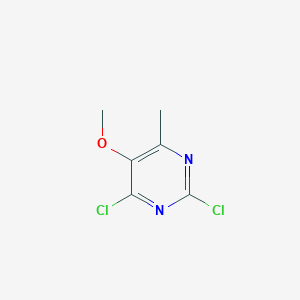
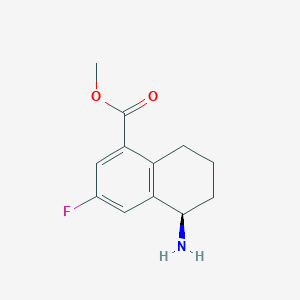
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
